2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile
Description
2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile is a structurally complex compound featuring a benzonitrile core substituted with a cyclopentyl ring bearing a hydroxymethyl group and a 2-aminoethyl side chain. This molecule combines aromatic, alicyclic, and polar functional groups, which may confer unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-[2-amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl]benzonitrile |
InChI |
InChI=1S/C15H20N2O/c16-9-12-5-1-2-6-13(12)14(10-17)15(11-18)7-3-4-8-15/h1-2,5-6,14,18H,3-4,7-8,10-11,17H2 |
InChI Key |
HQEFYNSEVVFQSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C(CN)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentyl ring, followed by the introduction of the hydroxymethyl and aminoethyl groups. The final step involves the attachment of the benzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on cost-efficiency and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its cyclopentyl-hydroxymethyl moiety and 2-aminoethyl-benzonitrile backbone. Below is a comparative analysis with analogous molecules from the evidence:
a) 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol ()
- Core Structure: Cyclohexanol ring vs. cyclopentyl-hydroxymethyl.
- Substituents: 4-Methoxyphenyl and aminoethyl vs. benzonitrile and aminoethyl.
- Synthetic Route : Prepared via borane-dimethyl sulfide (BDMS) or AlCl3-NaBH4 reduction, followed by N,N-dimethylation .
- Relevance: Demonstrates the importance of ring size (cyclohexanol vs. cyclopentyl) in modulating steric and electronic properties.
b) 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile ()
- Core Structure : Shared benzonitrile backbone.
- Substituents: 2-Chlorophenyl-ethylamino vs. cyclopentyl-hydroxymethyl-aminoethyl.
- Molecular Weight : 256.73 g/mol (C15H13ClN2) vs. estimated ~263 g/mol for the target compound (C15H19N2O).
c) Ethyl 2-((1R,3R,4S)-3-ethyl-4-(hydroxymethyl)cyclopentyl)acetate ()
- Core Structure : Cyclopentyl-hydroxymethyl group shared.
- Functional Groups : Ester vs. benzonitrile.
- Synthetic Route : Hydrogenation with Crabtree’s catalyst, emphasizing stereochemical control .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile | C15H19N2O (estimated) | ~263 | Cyclopentyl-hydroxymethyl, benzonitrile |
| 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | C15H23NO2 | 249.35 | Cyclohexanol, 4-methoxyphenyl |
| 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile | C15H13ClN2 | 256.73 | 2-Chlorophenyl, benzonitrile |
| Ethyl 2-((1R,3R,4S)-3-ethyl-4-(hydroxymethyl)cyclopentyl)acetate | C12H22O3 | 214.30 | Cyclopentyl-hydroxymethyl, ester |
Research Findings and Implications
b) Structure-Activity Relationships (SAR)
- Ring Size: Cyclopentyl groups (vs. cyclohexanol) may enhance metabolic stability due to reduced conformational flexibility .
- Polar Groups : Hydroxymethyl and nitrile functionalities improve water solubility compared to halogenated analogs (e.g., 2-chlorophenyl in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
